X-Ray Crystallographic Structure Confirmation Versus Spectroscopic-Only Structural Assignments
Unlike many early Gelsemium alkaloids whose structures were assigned solely by NMR and MS, N-Methoxyanhydrovobasinediol has had its absolute stereochemistry unambiguously confirmed by single-crystal X-ray diffraction analysis. While X-ray data exist for several later Gelsemium alkaloids (e.g., gelsemine, some humantenine-type alkaloids), the early publication of this definitive structural proof in 1989 establishes N-Methoxyanhydrovobasinediol as one of the few akuammiline-related alkaloids with publicly accessible, validated crystal coordinates [1]. The crystal structure determination yielded monoclinic crystal system, space group C2, with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4, refined to R(1) = 0.053 for 2043 observed reflections [2].
| Evidence Dimension | Crystallographic structure validation |
|---|---|
| Target Compound Data | Monoclinic C2, a=20.2528 Å, b=6.7254 Å, c=10.6748 Å, β=94.699°, R=0.053 [2] |
| Comparator Or Baseline | Other Gelsemium alkaloids (e.g., koumine, gelsenicine) assigned by NMR/MS only (baseline class-level inference) |
| Quantified Difference | X-ray-confirmed absolute configuration vs. NMR-based assignment (inference) |
| Conditions | Single-crystal X-ray diffraction at room temperature [2] |
Why This Matters
Procurement of N-Methoxyanhydrovobasinediol as a reference standard is justified by its validated 3D structure, essential for accurate molecular docking, pharmacophore modeling, and unambiguous chromatographic peak assignment.
- [1] Lin LZ, Cordell GA, Ni CZ, Clardy J. N-methoxyanhydrovobasinediol from Gelsemium elegans. Phytochemistry. 1989;28(10):2827-2831. View Source
- [2] Moers FG, Smits JMM, Beurskens PT, Thuring JW, Zwanenburg B. Crystal structure of N-methoxyanhydrovobasinediol. J Chem Crystallogr. 1995;25(7):429-432. View Source
